An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxy-4-nitrophenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Hydroxy-4-nitrophenyl)acetamide
Foreword: Understanding the Molecule
N-(2-Hydroxy-4-nitrophenyl)acetamide, also known by its synonym 2-acetylamino-5-nitrophenol, is an aromatic compound of significant interest in synthetic organic chemistry. Its structure, which incorporates a hydroxyl group, a nitro group, and an acetamido group on a benzene ring, provides a versatile scaffold for the development of more complex molecules. The strategic placement of these functional groups dictates its reactivity and potential applications, primarily as a valuable building block or intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2] This guide offers a detailed exploration of its core physical and chemical properties, synthesis protocols, and characterization data, designed for researchers and professionals in the chemical sciences.
Core Physicochemical Characteristics
The fundamental properties of a compound govern its behavior in different environments and are critical for designing experimental protocols, ensuring safe handling, and predicting its reactivity. The physicochemical data for N-(2-Hydroxy-4-nitrophenyl)acetamide are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | N-(2-hydroxy-4-nitrophenyl)acetamide | [3] |
| CAS Number | 25351-89-7 | [3][4] |
| Molecular Formula | C₈H₈N₂O₄ | [3][4] |
| Molecular Weight | 196.16 g/mol | [3][4] |
| Appearance | Solid (form may vary) | [5] |
| Melting Point | 258-259 °C | [4] |
| Boiling Point | 436.1 °C at 760 mmHg | [4] |
| Density | 1.477 g/cm³ | [4] |
| Flash Point | 217.6 °C | [4] |
| Water Solubility | Data not readily available; expected to be low. | |
| XLogP3 | 0.2 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Synthesis Pathway and Experimental Protocol
The most common and direct route to N-(2-Hydroxy-4-nitrophenyl)acetamide is through the selective acetylation of its corresponding aminophenol precursor, 2-amino-5-nitrophenol. This reaction is a cornerstone of amine functionalization in organic synthesis.
Synthesis Rationale and Mechanism
The synthesis involves an electrophilic substitution reaction on the amine group. Acetic anhydride is employed as the acetylating agent. The reaction is typically performed in a suitable solvent, and the choice of conditions is critical to ensure selective N-acetylation without promoting O-acetylation of the phenolic hydroxyl group. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group and yielding the N-acetylated product. The starting material, 2-amino-5-nitrophenol, can be produced from 2-aminophenol via a multi-step process involving the formation of 2-methylbenzoxazole, followed by nitration and hydrolysis.[6]
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of N-(2-Hydroxy-4-nitrophenyl)acetamide.
Detailed Step-by-Step Protocol
This protocol is adapted from a similar synthesis for a structural isomer and should be optimized for N-(2-Hydroxy-4-nitrophenyl)acetamide.[7]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-5-nitrophenol (1 equivalent) in a suitable solvent system such as a 1:4 mixture of acetonitrile and water.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. This step is crucial to control the exothermic nature of the acetylation reaction and prevent potential side reactions.
-
Acetylation: Add acetic anhydride (1.2 equivalents) dropwise to the cooled solution. The slow addition maintains a low temperature and ensures a controlled reaction rate.
-
Neutralization: After the addition of acetic anhydride is complete, slowly add a saturated solution of sodium bicarbonate. The bicarbonate neutralizes the acetic acid byproduct, which facilitates the precipitation of the product. Continue addition until the effervescence ceases and the pH of the mixture is between 6.0 and 7.0.
-
Isolation: A precipitate of N-(2-Hydroxy-4-nitrophenyl)acetamide should form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product on the filter with several portions of cold deionized water to remove any residual salts and impurities.
-
Recrystallization: For further purification, recrystallize the crude solid from a suitable solvent, such as aqueous methanol or ethanol, to obtain a product of high purity.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent. The final product should be characterized to confirm its identity and purity.
Spectroscopic and Structural Characterization
Confirming the molecular structure of the synthesized compound is a critical step that relies on various analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Expected Molecular Ion (M+) : For C₈H₈N₂O₄, the exact mass is 196.0484 Da.[3] The mass spectrum should show a prominent peak corresponding to this molecular weight.
-
Key Fragmentation Peaks : PubChem lists major fragments at m/z values of 154, 124, and 110, which can be correlated to the loss of specific functional groups from the parent molecule.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR :
-
Aromatic Protons : The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm), with splitting patterns determined by their coupling with neighboring protons.
-
Amide Proton (-NH-) : A broad singlet is expected, with its chemical shift being solvent-dependent.
-
Hydroxyl Proton (-OH) : A broad singlet is also expected for the phenolic proton, which is also solvent-dependent.
-
Methyl Protons (-CH₃) : A sharp singlet corresponding to the three protons of the acetyl group will appear in the upfield region (typically around 2.0-2.3 ppm).
-
-
¹³C NMR :
-
Carbonyl Carbon (-C=O) : A signal in the downfield region (around 168-172 ppm).
-
Aromatic Carbons : Six distinct signals are expected for the carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (hydroxyl, nitro, and acetamido groups).
-
Methyl Carbon (-CH₃) : A signal in the upfield region (around 20-25 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch (Phenol) | 3200 - 3600 (broad) |
| N-H Stretch (Amide) | 3100 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| N-O Stretch (Nitro, asymm.) | 1500 - 1570 |
| N-O Stretch (Nitro, symm.) | 1300 - 1370 |
Chemical Reactivity and Stability
The reactivity of N-(2-Hydroxy-4-nitrophenyl)acetamide is governed by its three primary functional groups.
-
Nitro Group : The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a key step in synthesizing more complex derivatives.
-
Phenolic Hydroxyl Group : The hydroxyl group is acidic and can be deprotonated by a base. It can also undergo O-alkylation or O-acylation under appropriate conditions.
-
Amide Group : The amide linkage is generally stable but can be hydrolyzed back to the parent amine (2-amino-5-nitrophenol) and acetic acid under strong acidic or basic conditions with heating.
Stability: While specific stability data is limited, related aromatic nitro compounds can be sensitive to light.[8] It is recommended to store the compound in a cool, dry, dark place.
Safety and Handling
As a laboratory chemical, N-(2-Hydroxy-4-nitrophenyl)acetamide should be handled with appropriate care. Safety data sheets for structurally similar chemicals provide general guidance.
-
General Hazards : May cause skin and eye irritation.[8][9] Ingestion and inhalation should be avoided.
-
Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[8] Avoid creating dust during handling.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[8][10]
-
First Aid :
Conclusion and Future Directions
N-(2-Hydroxy-4-nitrophenyl)acetamide is a multifunctional aromatic compound with well-defined physicochemical properties. Its synthesis is straightforward, and its structure can be unambiguously confirmed using standard spectroscopic methods. The presence of three distinct and reactive functional groups makes it an attractive intermediate for synthetic chemists exploring new dyes, pharmacologically active agents, and other advanced materials. Further research could focus on exploring its coordination chemistry, derivatization to novel heterocyclic systems, and evaluation of the biological activities of its downstream products.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3749260, N-(2-Hydroxy-4-nitrophenyl)acetamide. Available at: [Link]
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LookChem (n.d.). N-(2-Hydroxy-5-nitrophenyl)acetamide. Available at: [Link]
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Hines, J. E., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 263–266. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4024832, N-(4-hydroxy-2-nitrophenyl)acetamide. Available at: [Link]
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Crysdot LLC (n.d.). N-(2-Hydroxy-4-nitrophenyl)acetamide. Available at: [Link]
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ResearchGate (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Available at: [Link]
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Royal Society of Chemistry (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. Available at: [Link]
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National Center for Biotechnology Information (1992). 2-AMINO-5-NITROPHENOL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 57. Available at: [Link]
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Available at: [Link]
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Cheméo (n.d.). Chemical Properties of Acetamide, N-(2-hydroxyphenyl)- (CAS 614-80-2). Available at: [Link]
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Declercq, J. P., et al. (1980). The Structure of 2-Amino-5-nitrophenol: a Comparison with 2-Aminophenol. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(11), 2820-2822. Available at: [Link]
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Wikipedia (n.d.). Nitroacetanilide. Available at: [Link]
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ResearchGate (2020). Mass spectrum N-(4-nitrophenyl) acetamide. Available at: [Link]
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ResearchGate (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Available at: [Link]
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IUCr Journals (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Available at: [Link]
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BoroPharm Inc. (n.d.). N-(2-hydroxy-4-nitrophenyl)acetamide. Available at: [Link]
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Figure 1. General reaction scheme for the synthesis of N-(2-Hydroxy-4-nitrophenyl)acetamide.
